Home > Products > Screening Compounds P76973 > 4-Fluoro-4-methylaminorex
4-Fluoro-4-methylaminorex - 1364933-64-1

4-Fluoro-4-methylaminorex

Catalog Number: EVT-3162838
CAS Number: 1364933-64-1
Molecular Formula: C10H11FN2O
Molecular Weight: 194.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4'-Fluoro-4-methylaminorex is a halogenated derivative of 4-methylaminorex. It is classified as a new psychoactive substance (NPS) due to its structural similarity to controlled substances and its emergence on the drug market. []

Source and Classification

4-Fluoro-4-methylaminorex was first synthesized for research purposes and is classified as a designer drug. It has been identified in various samples seized by law enforcement, indicating its emergence as a recreational drug . The compound is primarily used in forensic chemistry and toxicology as an analytical reference standard for identifying new psychoactive substances.

Synthesis Analysis

The synthesis of 4-Fluoro-4-methylaminorex typically involves several key steps:

This method highlights the complexity of synthesizing 4-Fluoro-4-methylaminorex while also indicating the potential challenges in achieving high yields.

Molecular Structure Analysis

The molecular structure of 4-Fluoro-4-methylaminorex features a dihydro-oxazole ring system. Key structural characteristics include:

  • Chemical Formula: C10H11FN2O\text{C}_{10}\text{H}_{11}\text{FN}_{2}\text{O}
  • Molecular Weight: 194.21 g/mol
  • Functional Groups: The compound contains an amine group and a fluorine atom attached to a phenyl ring, contributing to its stimulant properties .

The structure can be represented using various notations:

  • SMILES Notation: CC1C(OC(=N1)N)C2=CC=C(C=C2)F
  • InChI Key: UYKYWISHPDEDRQ-UHFFFAOYSA-N .
Chemical Reactions Analysis

4-Fluoro-4-methylaminorex undergoes several types of chemical reactions:

  1. Oxidation: The presence of the fluorine atom can influence reactivity, allowing oxidation reactions that may yield various oxidized derivatives.
  2. Reduction: Reducing agents such as lithium aluminum hydride can be utilized to convert the compound into alcohol derivatives.
  3. Substitution Reactions: Nucleophilic substitution reactions are possible due to the presence of functional groups, allowing for further derivatization .

These reactions are essential for both understanding the compound's chemistry and exploring potential modifications for research applications.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylaminorex involves its interaction with neurotransmitter systems in the brain, particularly those associated with dopamine and norepinephrine:

  • Dopamine Release: Similar to other stimulants, it likely increases dopamine levels in the synaptic cleft, leading to enhanced mood and increased energy.
  • Norepinephrine Activity: The compound may also enhance norepinephrine activity, contributing to its stimulating effects .

Research into its precise mechanism remains ongoing, particularly regarding its long-term effects on neurotransmitter systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-4-methylaminorex include:

  • Appearance: Typically found as a white to off-white crystalline powder.
  • Melting Point: Approximately 80.2 – 83.4 °C.
  • Boiling Point: Estimated at around 275.2 °C.
  • Stability: The compound exhibits stability under high temperatures and pressures .

These properties are crucial for both practical applications in laboratories and understanding its behavior in biological systems.

Applications

The primary applications of 4-Fluoro-4-methylaminorex are found within scientific research contexts:

  1. Forensic Chemistry: It serves as an analytical reference standard for identifying new psychoactive substances in seized samples.
  2. Toxicology Studies: Researchers utilize it to study the effects of stimulants on biological systems and their potential toxicity.
  3. Analytical Techniques Development: Methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for detecting this compound in biological matrices like urine and blood .

These applications highlight its significance in advancing scientific knowledge about psychoactive substances and their impacts on health.

Historical Context and Emergence of 4-Fluoro-4-methylaminorex as a Novel Psychoactive Substance (NPS)

Aminorex Backbone: From Therapeutic Origins to Illicit Analogues

The aminorex chemical scaffold (5-aryl-4,5-dihydro-1,3-oxazol-2-amine) originated in pharmaceutical research during the early 1960s. McNeil Laboratories spearheaded its development, patenting numerous derivatives as non-amphetamine anorectics aimed at obesity treatment. George Poos and colleagues first detailed the synthesis and central nervous system (CNS) stimulant properties of aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) in 1963, emphasizing its potent appetite-suppressing effects. This foundational work established the structural template for subsequent analogs, including 4-methylaminorex (4-MAR), patented in 1966 [8]. Aminorex itself reached European markets under trade names Menocil® and Apiquel® but was abruptly withdrawn by 1968 following epidemiological links to pulmonary arterial hypertension. This adverse effect profile, though rare (affecting 0.2-3% of users), manifested as a devastating epidemic with significant mortality [8] [4].

The withdrawal of aminorex created a latent structural template ripe for illicit exploitation. The core oxazoline ring offered a synthetically accessible framework for modification. By the 1980s, clandestine chemists began exploring this potential, leading to the emergence of 4-methylaminorex (4-MAR). This analog gained notoriety as "U4Euh" in recreational drug markets, displaying heightened stimulant potency and abuse liability compared to its parent compound. Consequently, both aminorex and 4-MAR were classified as Schedule I controlled substances in the United States [8] [2]. This scheduling pressure, combined with the inherent modularity of the oxazoline core, directly fueled the structural evolution observed in the 21st-century designer drug market, setting the stage for halogenated derivatives like 4-fluoro-4-methylaminorex (4F-MAR) [4] [5].

Table 1: Key Aminorex Derivatives and Regulatory Milestones

Compound NameSystematic NameCAS NumberInitial Medical UseMajor Illicit EmergenceKey Regulatory Action
Aminorex5-phenyl-4,5-dihydro-1,3-oxazol-2-amine2207-50-3Appetite suppressant (Menocil®)1960s (Therapeutic use)Withdrawn (1968), UN Schedule IV
4-Methylaminorex (4-MAR)4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine3568-94-3None (Research Compound)1980s ("U4Euh")US Schedule I (1980s), UN Schedule I
4,4'-Dimethylaminorex (4,4'-DMAR)4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amineNot specifiedNoneEarly 2010sControlled in multiple EU countries
4'-Fluoro-4-methylaminorex (4F-MAR)4-methyl-5-(4-fluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine1364933-64-1None2018Controlled in Italy (2020), Under EMCDDA monitoring

Structural Evolution of 4-Methylaminorex Derivatives in the NPS Landscape

The structural evolution of 4-methylaminorex derivatives exemplifies three key trends within modern designer drug development: halogen substitution, exploitation of stereochemical complexity, and iterative structural mimicry. Halogenation, particularly fluorination, represents a deliberate strategy to circumvent drug control laws while optimizing physicochemical and pharmacological properties. The introduction of a fluorine atom at the para-position of 4-MAR’s phenyl ring leverages fluorine's high electronegativity and small atomic radius. This modification enhances lipid solubility and potentially increases blood-brain barrier penetration compared to the non-halogenated 4-MAR, while avoiding the steric bulk introduced by methyl or chlorine groups seen in analogs like 4,4'-DMAR (dimethylaminorex) [3] [5].

Stereochemical complexity is a hallmark of the aminorex family. 4F-MAR possesses two chiral centers (C4 and C5 of the oxazoline ring), generating four possible stereoisomers (two diastereomeric pairs: cis and trans). Forensic analyses of seized 4F-MAR samples consistently identify the trans-diastereomer as the predominant form, typically present as a racemic mixture [(±)-trans-4F-MAR]. This stereochemical profile arises from the synthetic routes employed clandestinely, often involving cyclization of racemic para-fluoro-norephedrine precursors using potassium cyanate. This method favors the formation of the trans-diastereomer [5] [3].

Iterative structural mimicry is evident in the sequential appearance of analogs: following the control of 4-MAR, 4,4'-DMAR emerged; subsequently, halogenated versions (4F-MAR, 4-chloro-4-methylaminorex (4C-MAR), and 4-bromo-4-methylaminorex (4B-MAR)) were detected. This pattern reflects a systematic exploration of the phenyl ring substitution pattern, mirroring strategies previously applied to synthetic cathinones and amphetamines [4] [5]. The fluorine atom minimally alters the molecular mass compared to hydrogen, presenting significant challenges for traditional mass spectrometry-based screening protocols reliant on library matching [3] [5].

Table 2: Structural Characteristics of 4-Methylaminorex Derivatives

Structural ModificationRepresentative AnalogMolecular FormulaMolecular Weight (g/mol)Predominant StereochemistryKey Rationale for Design
None (Parent)4-Methylaminorex (4-MAR)C₁₀H₁₂N₂O176.22Racemic transOriginal high-potency stimulant
Para-Methyl4,4'-Dimethylaminorex (4,4'-DMAR)C₁₁H₁₄N₂O190.24Racemic transIncreased lipophilicity, circumvent controls on 4-MAR
Para-Fluoro4'-Fluoro-4-methylaminorex (4F-MAR)C₁₀H₁₁FN₂O194.21Racemic transEnhanced bioavailability, minimal mass change, legal ambiguity
Para-Chloro4'-Chloro-4-methylaminorex (4C-MAR)C₁₀H₁₁ClN₂O210.66Racemic transIncreased metabolic stability, circumvent controls
Para-Bromo4'-Bromo-4-methylaminorex (4B-MAR)C₁₀H₁₁BrN₂O255.11Racemic transDistinctive isotopic pattern, circumvent controls

Chronology of 4F-MAR Detection: Slovenian Police Seizures and European Surveillance Data

The emergence of 4'-Fluoro-4-methylaminorex onto the illicit drug scene is a relatively recent phenomenon, first documented in 2018 by forensic authorities in Slovenia. This initial detection, involving the analysis of a seized consumer product, marked the compound's entry into the European NPS landscape [2] [4] [5]. Scientific characterization followed swiftly; in June 2019, Fabregat-Safont and colleagues published the first comprehensive analytical identification of 4F-MAR (referred to as para-fluoro-4-methylaminorex or 4'F-4-MAR) in Scientific Reports. Their work utilized high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy on a sample obtained from an anonymous user, confirming the compound's structure and highlighting the application of cathinone-derivatization strategies (specifically halogenation) to the aminorex backbone [4].

Surveillance by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) subsequently tracked the presence of 4F-MAR within the EU. While not among the most prevalent NPS, its detection signaled ongoing interest in novel aminorex analogs within the designer drug market. The EMCDDA's early warning system facilitated information sharing among member states regarding this new substance. This monitoring led to concrete regulatory action: in March 2020, Italy formally controlled 4'-Fluoro-4-methylaminorex through an update (Decreto 13 marzo 2020) to its tables of narcotic and psychotropic substances (Tabelle contenute nel D.P.R. 309/1990), listing it in Table I and Table IV [2]. Further forensic characterization continued, with studies in 2022 by Seibert and colleagues detailing the analytical profiles of 4F-MAR alongside its chloro and bromo analogs (4C-MAR, 4B-MAR), confirming their presence as racemic mixtures of the trans-diastereomer in samples purchased from online vendors [5].

Table 3: Chronology of 4F-MAR Detection and Regulatory Response

YearEventLocation/AgencyKey DetailsSource/Reference
2018First forensic detection in seized materialSloveniaInitial identification by law enforcement forensic laboratories; sample from consumer product.[2][4][5]
2019First peer-reviewed scientific characterization (HRMS, NMR)International PublicationSample from anonymous consumer; confirmed structure as para-fluoro-4-methylaminorex; link to cathinone derivatization strategies.Fabregat-Safont et al. (Sci. Rep. 2019) [4]
2019-2020European monitoring and reportingEMCDDA/EU Member StatesDetected within EU NPS market; included in EU Early Warning System advisories.[2][5]
Mar 2020Legislative controlItalyInclusion in Table I and Table IV of controlled substances (Decreto 13 marzo 2020, G.U. n.85 del 30-03-2020).[2]
2022Comprehensive analytical study (NMR, LC-HRMS, Chiral HPLC) of 4F-MAR and analogsInternational PublicationConfirmed racemic trans-diastereomer structure in internet-sourced samples; comparison with 4C-MAR and 4B-MAR.Seibert et al. (Molecules 2022) [5]

Properties

CAS Number

1364933-64-1

Product Name

4-Fluoro-4-methylaminorex

IUPAC Name

5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C10H11FN2O/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H2,12,13)

InChI Key

UYKYWISHPDEDRQ-UHFFFAOYSA-N

SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)F

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.